Prop-2-en-1-yl (chlorosulfonyl)carbamate

Photochemistry Amidation Radical Precursor

Prop-2-en-1-yl (chlorosulfonyl)carbamate (CAS 289901-10-6), also known as allyl N-chlorosulfonylcarbamate or carbamic acid, N-(chlorosulfonyl)-, 2-propen-1-yl ester, is an electrophilic reagent derived from chlorosulfonyl isocyanate (CSI) and allyl alcohol. With a molecular formula of C₄H₆ClNO₄S and a molecular weight of 199.61 g/mol, this compound belongs to the N-chlorosulfonyl carbamate class, characterized by a highly electrophilic chlorosulfonyl group bonded to a carbamate nitrogen and an allyl ester moiety.

Molecular Formula C4H6ClNO4S
Molecular Weight 199.61 g/mol
CAS No. 289901-10-6
Cat. No. B14242511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-en-1-yl (chlorosulfonyl)carbamate
CAS289901-10-6
Molecular FormulaC4H6ClNO4S
Molecular Weight199.61 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NS(=O)(=O)Cl
InChIInChI=1S/C4H6ClNO4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7)
InChIKeyVTBIAXSAOTXEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Prop-2-en-1-yl (chlorosulfonyl)carbamate (CAS 289901-10-6) – Allyl N-Chlorosulfonylcarbamate for Synthesis


Prop-2-en-1-yl (chlorosulfonyl)carbamate (CAS 289901-10-6), also known as allyl N-chlorosulfonylcarbamate or carbamic acid, N-(chlorosulfonyl)-, 2-propen-1-yl ester, is an electrophilic reagent derived from chlorosulfonyl isocyanate (CSI) and allyl alcohol [1]. With a molecular formula of C₄H₆ClNO₄S and a molecular weight of 199.61 g/mol, this compound belongs to the N-chlorosulfonyl carbamate class, characterized by a highly electrophilic chlorosulfonyl group bonded to a carbamate nitrogen and an allyl ester moiety . N-Chlorosulfonyl carbamates are readily prepared from the commercial, low-cost CSI reagent and alcohol feedstocks, enabling diverse synthetic applications including amidation, aminosulfonylation, and serving as amidyl-radical precursors in photochemical reactions [2].

One-pot photochemical amidation
Reported amidyl-radical precursor for N-heterocycle functionalization in telescoped sequences.
Pd-catalyzed decarboxylative allylation
Allyl ester serves as latent leaving group; orthogonal handle for asymmetric alkaloid synthesis.
Temperature-controlled regioselective amination
Allylic carbocation pathway enables tunable regiocontrol with CSI-derived systems.

Why Allyl N-Chlorosulfonylcarbamate Cannot Be Substituted with Alternative N-Chlorosulfonyl Carbamates


Although N-chlorosulfonyl carbamates share a common reactive scaffold, the ester substituent (alkyl/aryl group) fundamentally dictates the downstream synthetic trajectory, stability profile, and ultimate utility of the product. For example, the tert-butyl analog is widely employed as a stable sulfamoylating agent for aminosulfonylation reactions [1], whereas the allyl derivative (prop-2-en-1-yl) introduces a critical orthogonality: the allyl group serves as a latent leaving group for Pd-catalyzed decarboxylative N-allylation or other transition-metal-mediated transformations [2]. Additionally, the allyl ester directly participates in allylic carbocation-mediated pathways during reaction with CSI, a mechanistic feature not accessible to saturated alkyl analogs [3]. Substituting one N-chlorosulfonyl carbamate for another without considering ester-specific reactivity can result in failed synthetic sequences, undesired byproducts, or the need for additional protection/deprotection steps. The following quantitative evidence demonstrates precisely where the allyl variant provides unique, verifiable advantages.

Allyl ester orthogonal reactivity
tert-Butyl or methyl N-chlorosulfonyl carbamates lack the allylic π-system required for Pd-catalyzed decarboxylative allylation, limiting access to key transformations.
Regioselectivity not transferable
Temperature-dependent regiocontrol observed with allyl substrates (allylic carbocation path) may not replicate when using saturated alkyl carbamate analogs.
Additional alkene derivatization handle
Allyl variant provides alkene functionality for further functionalization; non-allylic analogs cannot offer this handle in proinsecticide or probe design contexts.

Quantitative Comparative Evidence for Prop-2-en-1-yl (chlorosulfonyl)carbamate (CAS 289901-10-6) Differentiation


Allyl-Specific Photochemical Amidation Efficiency Compared to Alternative N-Chlorosulfonyl Carbamates

The allyl N-chlorosulfonyl carbamate scaffold enables a photoinduced amidation protocol that can be executed as a streamlined one-pot/two-step/three-component process directly from chlorosulfonyl isocyanate (CSI), allyl alcohol, and quinoxalin-2(1H)-one substrates [1]. While N-chlorosulfonyl carbamates as a class serve as effective amidyl-radical precursors under photochemical conditions, the allyl variant confers specific advantages in reaction efficiency when the one-pot, telescoped sequence is employed [1]. This contrasts with alternative N-chlorosulfonyl carbamates that may require pre-isolation or separate preparation steps [1].

Synthetic efficiency
Cross-study comparable
One-pot telescoped process from CSI, allyl alcohol and substrate vs. pre-isolation required for alternative carbamates
May streamline photochemical amidation workflow
Reported for quinoxalin-2(1H)-ones; photoconditions
Photochemistry Amidation Radical Precursor One-Pot Synthesis

Allyl Ester Orthogonality Enables Pd-Catalyzed Decarboxylative N-Allylation: A Transform Not Accessible with tert-Butyl or Methyl Analogs

The allyl carbamate moiety in prop-2-en-1-yl (chlorosulfonyl)carbamate-derived intermediates serves as a latent leaving group for palladium-catalyzed decarboxylative N-allylation [1]. This orthogonal reactivity is a direct consequence of the allyl ester and cannot be replicated with tert-butyl, methyl, or benzyl N-chlorosulfonyl carbamate analogs, which lack the requisite allylic π-system for decarboxylative Pd-mediated transformations [1]. In the asymmetric formal synthesis of (-)-swainsonine, a key step employs this palladium-catalyzed decarboxylative N-allylation of an allyl carbamate intermediate to install the critical pyrrolizidine nitrogen framework [1].

Pd-catalyzed allylation
Class-level inference
Allyl carbamate uniquely enables decarboxylative N-allylation; tert-butyl/methyl analogs lack allylic π-system
Essential orthogonal handle for alkaloid synthesis
Exemplified in (-)-swainsonine route
Asymmetric Synthesis Decarboxylative Allylation Palladium Catalysis Alkaloid Synthesis

Temperature-Controlled Regioselectivity in Allylic Amination: Allyl Carbamate Formation via Stable Carbocation Pathway

In the reaction of cinnamyl methyl ether with chlorosulfonyl isocyanate (CSI), the formation of N-allylcarbamates proceeds via a stable allylic carbocation intermediate rather than β-lactam formation via [2+2] cycloaddition [1]. Temperature exerts precise control over regioselectivity: at 0°C, only methyl N-cinnamylcarbamate is obtained; at 20°C, a mixture of methyl N-cinnamylcarbamate and methyl N-(1-phenylprop-2-enyl)carbamate is produced in a 2.7:1 ratio [1]. This temperature-dependent regioselectivity is a direct consequence of the allylic carbocation stability conferred by the allyl system [1].

Regioselectivity
Class-level inference
0°C: exclusive linear; 20°C: 2.7:1 linear:branched regioisomeric ratio
Temperature-tunable control via allylic carbocation
Cinnamyl methyl ether + CSI; CH₂Cl₂
Allylic Amination Regioselectivity Carbocation Chemistry N-Allylcarbamates

Allyl Variant as Key Intermediate in Proinsecticide Derivatization Pathways

The development of chlorosulfenyl- and chlorosulfinylmethylcarbamates as intermediates opens up numerous possibilities for designing and synthesizing new proinsecticides with unusual properties [1]. While the specific CAS 289901-10-6 (allyl chlorosulfonyl carbamate) has not been the subject of published head-to-head insecticidal comparisons, the broader class of N-chlorosulfonyl carbamates derived from CSI serves as critical derivatization intermediates that markedly affect toxicological properties, generally resulting in substantial improvement in mammalian safety while retaining or improving insecticidal activity relative to parent methylcarbamates [1]. The allyl variant, by virtue of its alkene functionality, offers additional handles for further derivatization not present in saturated alkyl carbamates.

Proinsecticide utility
Supporting evidence
Allyl alkene handle enables further derivatization beyond saturated carbamates
Supports agrochemical discovery derivatization pathways
Class-level evidence; endpoint context review needed
Agrochemical Proinsecticide Derivatization Carbamate

Optimal Application Scenarios for Prop-2-en-1-yl (chlorosulfonyl)carbamate Based on Verified Evidence


One-Pot Photochemical Amidation of Nitrogen-Containing Heterocycles

Researchers executing photoinduced amidation protocols on quinoxalin-2(1H)-ones or similar heterocyclic substrates should select the allyl N-chlorosulfonyl carbamate when implementing one-pot, telescoped processes directly from CSI and allyl alcohol. As demonstrated in the literature, this approach improves overall reaction efficiency compared to stepwise protocols requiring isolated N-chlorosulfonyl carbamate reagents [1]. This scenario applies to medicinal chemistry laboratories seeking rapid expansion of nitrogen-containing molecular complexity via photochemical methods.

Asymmetric Synthesis Requiring Orthogonal Pd-Catalyzed Decarboxylative N-Allylation

Synthetic chemists pursuing alkaloid total synthesis (e.g., (-)-swainsonine and related pyrrolizidine alkaloids) or any route requiring a protecting group that can be converted to an allylic amine via palladium catalysis should procure the allyl variant rather than tert-butyl or methyl N-chlorosulfonyl carbamates. The allyl carbamate intermediate derived from this reagent serves as the essential substrate for Pd-catalyzed decarboxylative N-allylation [1]. This orthogonal reactivity is unavailable with non-allylic N-chlorosulfonyl carbamates.

Temperature-Tuned Regioselective Allylic Amination of Aromatic Allyl Ethers

Laboratories developing regioselective allylic amination methodologies using chlorosulfonyl isocyanate (CSI) should select allyl alcohol-derived reagents to leverage the temperature-controlled regioselectivity documented for cinnamyl systems. At 0°C, exclusive formation of the linear N-allylcarbamate is achieved; at 20°C, a 2.7:1 mixture of linear to branched products is obtained [1]. This tunable selectivity provides a level of reaction control not accessible with saturated alkyl carbamate precursors.

Agrochemical Proinsecticide Discovery Requiring Additional Alkene Derivatization Handle

Agrochemical research teams investigating chlorosulfonyl carbamate-derived proinsecticides should consider the allyl variant when synthetic routes require an alkene functional group for subsequent derivatization steps. While class-level evidence establishes the utility of N-chlorosulfonyl carbamates as intermediates that improve mammalian safety profiles relative to parent methylcarbamates [1], the allyl substituent provides an additional functional handle for further structural elaboration beyond what saturated alkyl variants can offer.

Application
Selection Property
Validation Focus
One-pot photochemical amidation of N-heterocycles
Amidyl-radical precursor; telescoped process compatibility
Verify one-pot sequence efficiency with target heterocycle
Asymmetric synthesis requiring Pd-catalyzed decarboxylative allylation
Allyl ester latent leaving group for Pd catalysis
Confirm decarboxylative allylation step in target alkaloid route
Temperature-tuned regioselective allylic amination
Allylic carbocation-mediated temperature-dependent regiocontrol
Reproduce regioselectivity at 0°C or 20°C with specific substrate
Agrochemical proinsecticide derivatization studies
Alkene handle for further functionalization
Evaluate derivatization effects on toxicological endpoints
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